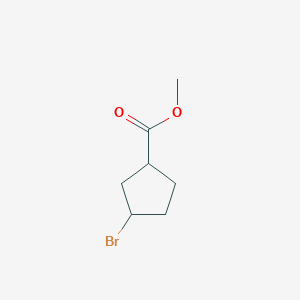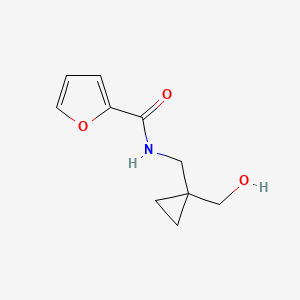
N-((1-(hidroximetil)ciclopropil)metil)furano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide is a chemical compound with a unique structure that combines a cyclopropyl group, a furan ring, and a carboxamide group.
Aplicaciones Científicas De Investigación
N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the hydroxymethyl group:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the furan ring with the cyclopropyl group: This step involves the formation of a bond between the furan ring and the cyclopropyl group, typically through nucleophilic substitution reactions.
Formation of the carboxamide group:
Análisis De Reacciones Químicas
N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxamide group can be reduced to form an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Hydrolysis: The carboxamide group can be hydrolyzed to form a carboxylic acid and an amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide: Lacks the cyclopropyl and hydroxymethyl groups, resulting in different chemical and biological properties.
Cyclopropylmethylamine: Lacks the furan ring and carboxamide group, leading to different reactivity and applications.
Hydroxymethylcyclopropane: Lacks the furan ring and carboxamide group, resulting in different chemical behavior and uses.
The uniqueness of N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-10(3-4-10)6-11-9(13)8-2-1-5-14-8/h1-2,5,12H,3-4,6-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZCZQHPIQYREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
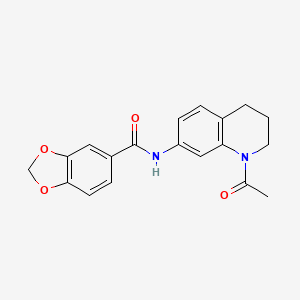

![N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2463703.png)
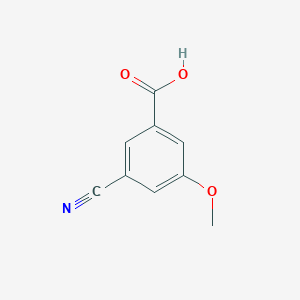
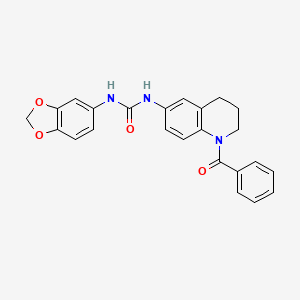
![7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2463709.png)
![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)
![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)
![3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2463715.png)
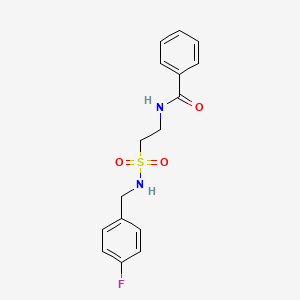
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)
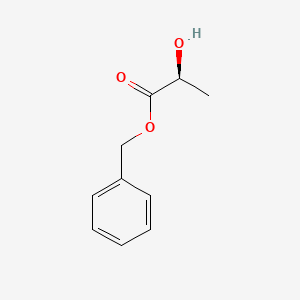
![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2463720.png)
